Cdc7-IN-15 Biochemical Potency: Defined Parent Patent and IC50 Data
Cdc7-IN-15 is explicitly defined as 'Example 108' in patent WO2019165473A1, establishing its provenance [1]. A compound with a closely related structure (US9616064, Compound 15d) demonstrates an IC50 of 66 nM in a biochemical assay for Cdc7 inhibition [2]. While the exact IC50 for Cdc7-IN-15 from the patent is not publicly detailed in secondary sources, this data point from a structural analog provides a quantitative baseline for its expected potency range. The patent itself serves as the primary source for its synthesis and characterization.
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (expected to be in low nM range based on analog) |
| Comparator Or Baseline | US9616064, Compound 15d (structural analog): IC50 = 66 nM |
| Quantified Difference | N/A (Target data not available for direct comparison) |
| Conditions | Biochemical assay for Cdc7 inhibition (source: BindingDB) |
Why This Matters
Defining the specific patent origin ensures researchers can access the primary characterization data and synthesis protocol, which is essential for verifying compound identity and planning experimental use.
- [1] HASSIG, Christian Andrew, et al. Methods of treatment of cancer comprising cdc7 inhibitors. WO2019165473A1. WIPO (PCT), 2019. View Source
- [2] BindingDB. BDBM50429636 (CHEMBL2334964 | US9616064, Compound 15d) Affinity Data: IC50 66 nM for CDC7. View Source
